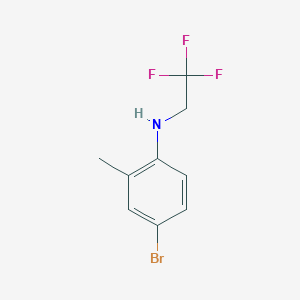
4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a bromine atom at the fourth position, a methyl group at the second position, and a trifluoroethyl group attached to the nitrogen
Biological Activity
4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with significant biological activity due to its unique structural features. The presence of bromine and trifluoroethyl groups enhances its lipophilicity, allowing for better interaction with biological membranes and potential therapeutic targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 292.1 g/mol. Its structure consists of a bromine atom at the para position relative to the aniline nitrogen and a trifluoroethyl group attached to the nitrogen.
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity : The trifluoroethyl group increases the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways.
- Halogen Bonding : The presence of bromine may enhance binding affinity towards certain biological targets through halogen bonding .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of halogenated anilines. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 0.62 ± 0.34 | Induces apoptosis |
| Compound B | HuH-7 | 1.62 ± 0.27 | Inhibits cell migration |
These findings suggest that the compound may possess similar anticancer properties by inducing apoptosis and inhibiting cell proliferation in liver cancer cells .
Enzyme Inhibition
Studies indicate that halogenated anilines can inhibit various kinases involved in cancer progression. For example:
- IGF1R Inhibition : Compounds with similar structures have shown significant inhibition of the IGF1R kinase, which is critical in cancer cell survival and proliferation .
Case Study 1: HepG2 Cell Line
In a study evaluating the antiproliferative effects of various halogenated anilines on HepG2 cells, it was observed that increasing concentrations led to significant reductions in cell viability. Flow cytometry analysis indicated that treatment with these compounds resulted in G2/M phase arrest and increased early-stage apoptosis rates.
Case Study 2: Enzyme Interaction Profiling
A profiling study on enzyme interactions revealed that compounds with trifluoroethyl groups exhibited enhanced binding to specific kinases compared to their non-fluorinated counterparts. This suggests that the trifluoroethyl moiety plays a crucial role in modulating enzyme activity and selectivity .
Properties
IUPAC Name |
4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLVCGOGEIWHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















